Brivaracetam (Racemat)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Brivaracetam is an antiepileptic medication used to treat partial-onset seizures in adults and adolescents with epilepsy . It is a high-affinity ligand for synaptic vesicle protein 2A (SV2A) . This medicine cannot cure epilepsy and will only work to control seizures for as long as you continue to use it .

Synthesis Analysis

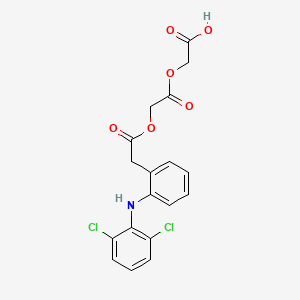

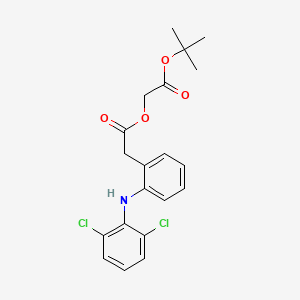

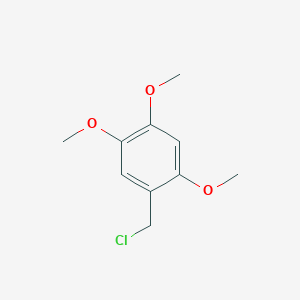

Brivaracetam synthesis has been reported in the literature . In one approach, alkylation of dimethyl 2-propyl malonate with tert-butyl 2-bromoacetate was performed, yielding an intermediate . The synthesis of Brivaracetam involves several steps and requires careful control of reaction conditions .Molecular Structure Analysis

The molecular structure of Brivaracetam is complex, and its analysis requires sophisticated techniques . The structure has been characterized using techniques such as LC-PDA, preparative HPLC, LC/HESI/LTQ, FTIR, and 1H NMR .Chemical Reactions Analysis

Brivaracetam undergoes various chemical reactions. For instance, it has been found to be less stable under basic degradation conditions . The degradation products of Brivaracetam have been studied using HPLC methods .Physical And Chemical Properties Analysis

Brivaracetam is a white to off-white crystalline powder . It is very soluble in water, buffer (pH 1.2, 4.5, and 7.4), ethanol, methanol, and glacial acetic acid . It is freely soluble in acetonitrile and acetone and soluble in toluene .Wissenschaftliche Forschungsanwendungen

Behandlung von Epilepsie

Brivaracetam wurde in erster Linie als Antiepileptikum (ASM) mit hoher Affinität für das synaptische Vesikelprotein 2A (SV2A) entwickelt. Es zeigt eine 15- bis 30-fach höhere Affinität für SV2A im Vergleich zu Levetiracetam, einem anderen ASM {svg_1}. Dies macht es besonders effektiv bei der Behandlung von Epilepsie, einschließlich fokaler Anfälle. Klinische Studien haben seine Wirksamkeit und Sicherheit gezeigt, mit dem zusätzlichen Vorteil der schnellen Hirndurchdringung und weniger Arzneimittelwechselwirkungen {svg_2}.

Neuroprotektive Wirkungen

Die Forschung legt nahe, dass Brivaracetam neuroprotektive Wirkungen haben kann. Es unterdrückt die Freisetzung von L-Glutamat aus Astrozyten über Hemikanäle, was möglicherweise den Schaden durch übermäßige Glutamatfreisetzung während neurologischer Ereignisse wie Anfällen verringern könnte {svg_3}. Diese Anwendung ist bedeutsam, da sie potenzielle therapeutische Wege für Erkrankungen eröffnet, die durch Neurodegeneration gekennzeichnet sind.

Wirkmechanismus

Target of Action

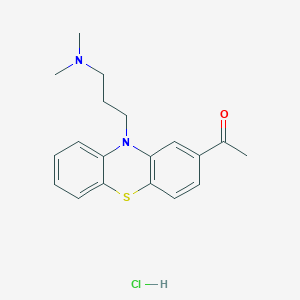

Brivaracetam (Racemate) primarily targets the Synaptic Vesicle Glycoprotein 2A (SV2A) in the brain . SV2A plays a crucial role in the regulation of synaptic vesicle exocytosis, and it is known to modulate synaptic GABA release . Brivaracetam binds to SV2A with a 20-fold higher affinity than its analog, Levetiracetam .

Mode of Action

Brivaracetam exerts its anti-epileptogenic effects through its high-affinity binding to SV2A . This interaction results in the modulation of synaptic GABA release, which plays a key role in the suppression of seizure activity . In addition to this, Brivaracetam is also known to inhibit sodium channels, which may contribute to its anti-epileptogenic action .

Biochemical Pathways

Its high-affinity binding to sv2a and the subsequent modulation of synaptic gaba release suggest that it impacts the gabaergic neurotransmission pathway . This could lead to a decrease in neuronal excitability and an increase in seizure threshold.

Pharmacokinetics

Brivaracetam exhibits favorable pharmacokinetic properties. After oral ingestion, it is rapidly absorbed with a bioavailability of nearly 100% . It has a volume of distribution of 0.5 L/kg, and its plasma protein binding is less than or equal to 20% . Brivaracetam is extensively metabolized in the liver, primarily by hydrolysis of the acetamide group, via an amidase, resulting in the formation of an acid metabolite . It also undergoes oxidation primarily mediated by CYP2C19, forming a hydroxy metabolite . Approximately 9% of an administered dose is excreted as unchanged Brivaracetam in urine . The plasma elimination half-life values in adults are approximately 7–8 hours .

Result of Action

The molecular and cellular effects of Brivaracetam’s action primarily involve the reduction of neuronal excitability and an increase in seizure threshold. This is achieved through its interaction with SV2A, leading to modulation of synaptic GABA release . As a result, Brivaracetam effectively reduces the frequency of partial-onset seizures .

Action Environment

The action, efficacy, and stability of Brivaracetam can be influenced by various environmental factors. For instance, individuals with varying degrees of liver cirrhosis or kidney disease may require dose adjustments due to alterations in the drug’s pharmacokinetics . Furthermore, coadministration with other antiseizure medications can affect Brivaracetam’s exposure and efficacy . For example, coadministration of Brivaracetam with Carbamazepine may increase exposure to Carbamazepine-epoxide, the active metabolite of Carbamazepine, and could theoretically lead to reduced tolerability .

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Brivaracetam (Racemate) is chemically related to levetiracetam and possesses a strong binding affinity for the synaptic vesicle protein 2A, tenfold above that of levetiracetam . This protein is involved in the regulation of vesicle exocytosis, thus playing a crucial role in neurotransmitter release .

Cellular Effects

In vitro studies have shown that Brivaracetam exhibits mild pro-inflammatory features in an astrocyte-microglia co-culture model of inflammation . It has been observed to reduce resting microglia and increase microglial activation under inflammatory conditions .

Molecular Mechanism

It is believed to act by binding to the synaptic vesicle protein 2A, like levetiracetam, but with 20-fold greater affinity . There is some evidence that racetams including levetiracetam and Brivaracetam access the luminal side of recycling synaptic vesicles during vesicular endocytosis .

Temporal Effects in Laboratory Settings

Long-term safety and tolerability of adjunctive Brivaracetam have been established, with efficacy maintained for up to 14 years, with high retention rates . The drug is generally well-tolerated with only mild-to-moderate side effects .

Dosage Effects in Animal Models

Brivaracetam is more potent and efficacious than levetiracetam in animal models of both focal and generalized epilepsy . In fully amygdala-kindled rats, Brivaracetam induced a significant suppression in motor-seizure severity from a dose of 21.2 mg/kg, whereas levetiracetam caused a similar effect from a dose of 170 mg/kg .

Metabolic Pathways

Brivaracetam is extensively metabolized in the liver (91%), primarily by hydrolysis of the acetamide group, via an amidase, resulting in the formation of an acid metabolite (34.2% of dose) . A secondary pathway, oxidation primarily mediated by CYP2C19, forms a hydroxy metabolite (15.9% of dose) and a combination of these two pathways leads to the formation of a hydroxyacid metabolite (15.2% of dose) .

Transport and Distribution

After oral ingestion, Brivaracetam is rapidly absorbed with a bioavailability of 100% . Its volume of distribution is 0.5 L/kg, and plasma protein binding is 17% .

Subcellular Localization

Given its mechanism of action, it is likely that Brivaracetam localizes to the synaptic vesicles where it binds to the synaptic vesicle protein 2A .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Brivaracetam (Racemate) involves the conversion of (S)-2-acetamido-3-methylbutyric acid to the final product through a series of chemical reactions.", "Starting Materials": [ "(S)-2-acetamido-3-methylbutyric acid", "Sodium hydroxide", "Methanol", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Sodium sulfate", "Methanesulfonyl chloride", "Triethylamine", "Sodium cyanoborohydride", "Acetic acid", "Sodium borohydride", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "Conversion of (S)-2-acetamido-3-methylbutyric acid to the corresponding acid chloride using methanesulfonyl chloride and triethylamine", "Reduction of the acid chloride to the corresponding alcohol using sodium borohydride", "Conversion of the alcohol to the corresponding mesylate using methanesulfonyl chloride and triethylamine", "Reduction of the mesylate to the corresponding primary amine using sodium cyanoborohydride", "Acetylation of the primary amine using acetic anhydride and sodium bicarbonate", "Reduction of the acetylated amine to the corresponding alcohol using sodium borohydride", "Conversion of the alcohol to the corresponding bromide using hydrobromic acid", "Palladium-catalyzed coupling of the bromide with (R)-2-pyrrolidinone to form the racemate", "Resolution of the racemate using tartaric acid to obtain the (S)-enantiomer" ] } | |

CAS-Nummer |

357335-87-6 |

Molekularformel |

C11H20N2O2 |

Molekulargewicht |

212.29 |

Reinheit |

> 95% |

Menge |

Milligrams-Grams |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

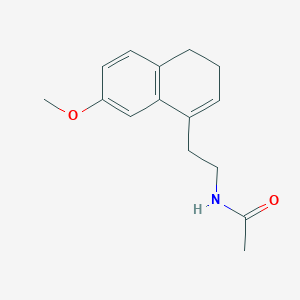

![N-[2-(7-Methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]acetamide](/img/structure/B602148.png)

![[3-[2-(Dimethylamino)ethyl]-5-(pyrrolidin-1-ylsulfonylmethyl)indol-1-yl]methanol](/img/structure/B602149.png)